molecular formula C6H12ClNO3 B1448958 3-Hydroxypiperidine-3-carboxylic acid hydrochloride CAS No. 2059933-10-5

3-Hydroxypiperidine-3-carboxylic acid hydrochloride

Cat. No. B1448958
CAS RN: 2059933-10-5
M. Wt: 181.62 g/mol
InChI Key: ZUSSOESCUDGKHK-UHFFFAOYSA-N
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Description

3-Hydroxypiperidine-3-carboxylic acid hydrochloride is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also used for the on-line analysis and solution phase synthesis of Ugi multicomponent reaction (MCR) products .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . 3-Hydroxypiperidine can be obtained from the reduction of 3-hydroxypyridine .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The empirical formula of 3-Hydroxypiperidine hydrochloride is C5H11NO · HCl .


Chemical Reactions Analysis

3-Hydroxypiperidine hydrochloride has been used for the on-line analysis and solution phase synthesis of Ugi multicomponent reaction (MCR) products . It is a reactant for synthesis of istaroxime analogues as Na+, K+ - ATPase inhibitors .


Physical And Chemical Properties Analysis

The empirical formula of 3-Hydroxypiperidine hydrochloride is C5H11NO · HCl . Its molecular weight is 137.61 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Stereoselective Synthesis and Natural Product Synthesis

3-Hydroxypiperidine-3-carboxylic acid hydrochloride serves as a crucial intermediate in the stereoselective synthesis of pipecolic acid derivatives and 3-hydroxypiperidine scaffolds. These compounds are foundational in the creation of various natural and synthetic compounds with medicinal relevance. Research highlights its use in the efficient and stereoselective formation of cis- and trans-3-hydroxypipecolic acids, utilizing D-serine as a chiral template for enantiopure forms. These methodologies underscore the compound's versatility in constructing biologically active molecules and natural products, including those with the 3-hydroxypiperidine skeleton—a privileged structural motif prevalent in bioactive compounds (Purkayastha et al., 2010) (Liang & Datta, 2005) (Wijdeven et al., 2010).

Oxidative C–C Bond Cleavage

Innovative research demonstrates the oxidative carbon–carbon bond cleavage of N-alkoxycarbonylated cyclic amines, including 3-hydroxypiperidine derivatives, using sodium nitrite in trifluoroacetic acid. This process yields ω-amino carboxylic acids in high yield, showcasing the compound's utility in synthesizing enantiomerically pure products such as GABOB and pyrrolidone carboxylate derivatives, highlighting its significance in synthetic organic chemistry and the development of enantiomerically pure substances (Onomura et al., 2008).

Enantioselective Construction and Drug Delivery

The compound has been utilized in enantioselective constructions, such as the transformation of cyclic ene-carbamates into ω-(N-formylamino)carboxylic acids using ruthenium tetroxide oxidation. This methodological approach provides a pathway to synthesize key intermediates like (3R)-4-amino-3-hydroxybutyric acid, crucial for the synthesis of biologically active molecules such as L-carnitine. Additionally, the compound's scaffold is central to the synthesis of natural products containing the 3-hydroxypiperidine motif, underscoring its broad applicability in the synthesis of bioactive and pharmacologically relevant molecules (Kaname et al., 2008) (Chiou et al., 2010).

Safety and Hazards

The safety information available indicates that 3-Hydroxypiperidine hydrochloride may cause eye irritation, skin irritation, and may be harmful if inhaled . It is classified as a combustible solid .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 3-Hydroxypiperidine-3-carboxylic acid hydrochloride, is an important task of modern organic chemistry . This compound has gained attention in recent years due to its potential implications in various fields of research and industry.

Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of various pharmaceuticals , suggesting that its targets may vary depending on the specific drug it is used to produce.

Mode of Action

It has been used in the synthesis of ugi multicomponent reaction (mcr) products . This suggests that it may interact with its targets through the formation of complex structures during these reactions.

Biochemical Pathways

Given its use in the synthesis of various pharmaceuticals , it is likely that it affects multiple pathways depending on the specific drug it is used to produce.

Result of Action

Given its use in the synthesis of various pharmaceuticals , it is likely that its effects are diverse and depend on the specific drug it is used to produce.

Biochemical Analysis

Biochemical Properties

3-Hydroxypiperidine-3-carboxylic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of Ugi multicomponent reaction products, which are crucial in peptide synthesis . The compound’s hydroxyl group allows it to form hydrogen bonds with other molecules, facilitating its interaction with enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical pathway involved.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form hydrogen bonds and interact with cellular proteins can modulate signaling pathways, leading to changes in gene expression. Additionally, its impact on cellular metabolism can alter the production of key metabolites, affecting overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming hydrogen bonds with their active sites. This interaction can lead to changes in the enzyme’s conformation, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties. Long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s impact on cellular processes. Toxicity studies have indicated that high doses of this compound can cause adverse effects, including cellular damage and disruption of metabolic pathways .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and alter the levels of key metabolites within the cell. The compound’s role in metabolic pathways is crucial for understanding its overall impact on cellular function and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can influence its biochemical activity and its interactions with other biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. The compound’s localization can affect its activity and function, as it may interact with different biomolecules depending on its subcellular environment .

properties

IUPAC Name

3-hydroxypiperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c8-5(9)6(10)2-1-3-7-4-6;/h7,10H,1-4H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSSOESCUDGKHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C(=O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2059933-10-5
Record name 3-hydroxypiperidine-3-carboxylic acid hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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